Methyl pyrimidin-2-ylcarbamate
Description
Methyl pyrimidin-2-ylcarbamate is a heterocyclic compound featuring a pyrimidine ring substituted with a carbamate group (-O(CO)NHCH₃). Pyrimidine derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. The carbamate moiety enhances stability and modulates biological activity by influencing hydrogen bonding and solubility.
Properties
CAS No. |
6324-06-7 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
methyl N-pyrimidin-2-ylcarbamate |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)9-5-7-3-2-4-8-5/h2-4H,1H3,(H,7,8,9,10) |
InChI Key |
ZJZUTFJLWDGBNY-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC=CC=N1 |
Canonical SMILES |
COC(=O)NC1=NC=CC=N1 |
Other CAS No. |
6324-06-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Pyrimidine Derivatives
Pyrimidine-based compounds often exhibit variations in substituents that significantly alter their properties. For example:
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): This compound contains a thioether (-S-) and thietane-3-yloxy group on the pyrimidine ring. Compared to Methyl pyrimidin-2-ylcarbamate, the sulfur atoms in this analog likely increase lipophilicity and metabolic stability, whereas the carbamate group in the target compound may enhance hydrogen-bonding capacity and aqueous solubility .
Carbamates vs. Methyl Esters
Carbamates and esters differ in reactivity and stability:
- Methyl Esters (e.g., sandaracopimaric acid methyl ester, ): Esters are prone to hydrolysis under acidic or basic conditions due to the electrophilic carbonyl carbon. Carbamates, with their urea-like structure, exhibit greater resistance to hydrolysis, making them more stable in biological systems. For instance, methyl esters of diterpenoid acids () are volatile and suitable for gas chromatography, whereas carbamates like this compound may have higher melting points and lower volatility .
Heterocyclic Systems: Benzimidazoles and Imidazoles
Benzimidazole and imidazole derivatives () share nitrogen-containing heterocycles but differ in ring size and substitution:
- Benzimidazoles: These compounds, such as antifungal agents (), feature a fused benzene-imidazole system.
- Imidazole-Based Fungicides: Imidazoles (e.g., clotrimazole) rely on the basic nitrogen for activity.
Data Table: Key Comparisons
Research Findings and Implications
- Stability : Carbamates like this compound are less prone to enzymatic degradation than esters, making them favorable for sustained-release formulations .
- Biological Activity : The pyrimidine ring’s planarity may enhance binding to enzymes or receptors, similar to benzimidazoles, but with distinct electronic profiles due to the carbamate group .
- Synthetic Flexibility : Modifications at the pyrimidine 2-position (e.g., carbamate vs. thioether) can tune solubility and target affinity, as seen in ’s sulfur-containing analog .
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